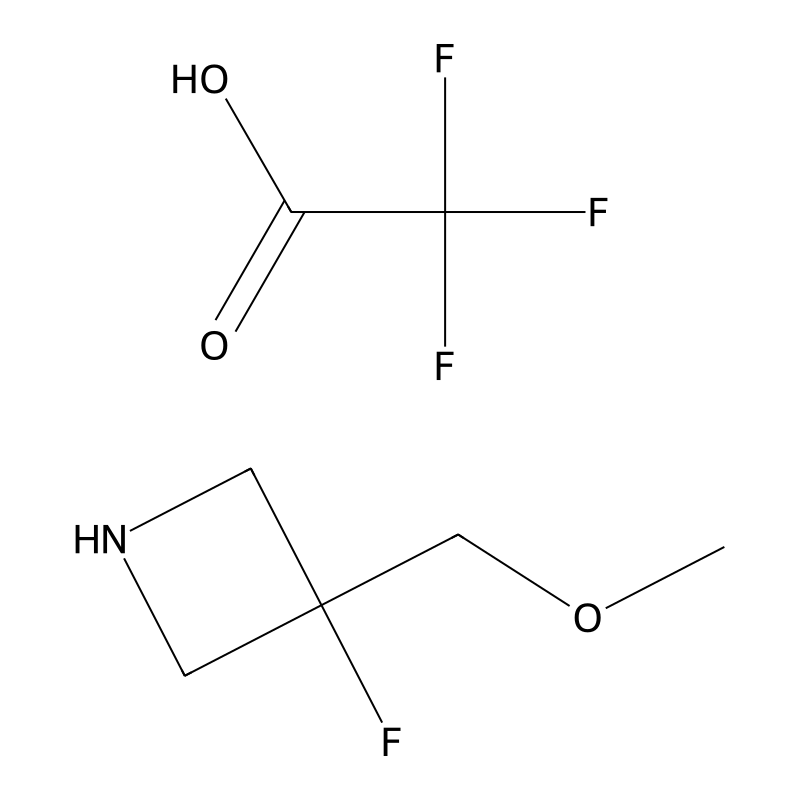3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid is a chemical compound characterized by its unique structural features and properties. The compound consists of a four-membered azetidine ring with a fluorine atom and a methoxymethyl group attached to the third carbon of the ring. The trifluoroacetic acid moiety adds to its acidic properties, making it relevant in various
Potential Applications in Medicinal Chemistry:
-F-3-MMAz TFA is a small molecule containing a unique combination of functional groups, including a fluorinated azetidine ring and a trifluoroacetate (TFA) salt. This combination has attracted interest in medicinal chemistry due to several potential applications:
- Scaffold for Drug Discovery: The azetidine ring is a common structural motif found in various biologically active molecules. 3-F-3-MMAz TFA can serve as a starting point (scaffold) for the design and synthesis of novel drug candidates, particularly in areas like central nervous system disorders and oncology [].
- Modulating Protein-Ligand Interactions: The functional groups in 3-F-3-MMAz TFA might enable interactions with specific biomolecules, potentially leading to the development of enzyme inhibitors or modulators of protein-protein interactions [].
Use in Chemical Biology Research:
-F-3-MMAz TFA can be a valuable tool in chemical biology research due to its potential for:
- Probe Development: The molecule's unique properties could allow it to be used as a probe to study cellular processes or specific protein functions. The fluorinated group can be advantageous for tracking the molecule within cells using techniques like fluorine-19 nuclear magnetic resonance (F-19 NMR) [].
- Bioconjugation Chemistry: The TFA group can be readily replaced with other functional groups through chemical reactions, enabling the conjugation of 3-F-3-MMAz to other molecules of interest for targeted delivery or specific functionalities.
- Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
- Acid-Base Reactions: The trifluoroacetic acid can donate protons, making it useful in acid-catalyzed reactions.
- Cyclization Reactions: The azetidine structure can react with other electrophiles to form larger cyclic compounds.
These reactions highlight its versatility as a building block in organic synthesis.
Research into the biological activity of 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid is limited, but similar compounds have shown potential in medicinal chemistry. Compounds containing azetidine rings are often investigated for their:
- Antimicrobial Properties: Some azetidine derivatives exhibit activity against bacteria and fungi.
- Anticancer Activity: Certain azetidine-based drugs have been developed as potential anticancer agents due to their ability to interfere with cellular processes.
- Neurological Effects: There is interest in azetidine compounds for their potential neuroprotective effects.
Further studies are needed to fully elucidate the biological properties of this specific compound.
The synthesis of 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid typically involves several steps:
- Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors, often involving amines and aldehydes.
- Introduction of the Fluorine Atom: This may be accomplished via electrophilic fluorination methods or by using fluorinated reagents.
- Methoxymethyl Group Addition: The methoxymethyl group can be introduced through alkylation reactions where methoxymethyl halides are used.
- Trifluoroacetic Acid Attachment: This is often done through esterification or direct acid-base reactions.
Each step requires careful control of reaction conditions to ensure high yields and purity .
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid has several notable applications:
- Research and Development: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Chemical Synthesis: Its unique structure makes it a valuable building block for creating more complex molecules.
- Analytical Chemistry: It may be used in various analytical methods, including chromatography and spectroscopy, due to its distinct spectral properties.
Interaction studies involving 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid are essential for understanding its behavior in biological systems and its reactivity in chemical processes. Investigations could focus on:
- Binding Affinity Studies: Assessing how well this compound interacts with specific biological targets, such as enzymes or receptors.
- Metabolic Pathways: Understanding how this compound is metabolized within biological systems, which can provide insights into its safety and efficacy.
- Synergistic Effects: Exploring how it interacts with other compounds to enhance or inhibit biological activity.
These studies are crucial for evaluating its potential therapeutic uses.
Several compounds share structural similarities with 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Fluoropropylamine | Contains a fluorinated propyl group | Simpler structure, less steric hindrance |
| 2-Azetidinone | A ketone derivative of azetidine | Different functional group affecting reactivity |
| 4-Fluorobutanoic acid | A fluorinated carboxylic acid | Different acidity profile due to carboxylic group |
| 1-Methoxyazetidine | Contains a methoxy group on the azetidine ring | Variation in substituent position affects properties |
These compounds illustrate variations in functionality and reactivity compared to 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid, highlighting its unique structural characteristics that may confer distinct chemical and biological properties.








